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Abstract
Berberine Ursodeoxycholate (BUDCA), a novel new molecular entity also known as

HTD1801, is an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2] This first-in-

class, orally delivered, gut-liver anti-inflammatory metabolic modulator is in development for the

treatment of metabolic and digestive diseases, including type 2 diabetes (T2DM), metabolic

dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[3][4]

[5] Its therapeutic potential stems from a unique dual mechanism of action: the activation of

AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[4][6][7]

This guide provides a comprehensive overview of the anti-inflammatory properties of BUDCA,

summarizing available preclinical and clinical data, detailing the underlying molecular

mechanisms, and providing insights into the experimental methodologies used to elucidate its

effects.
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Chronic inflammation is a key pathophysiological driver of numerous metabolic and liver

diseases. Berberine, a natural isoquinoline alkaloid, has long been recognized for its broad

pharmacological effects, including potent anti-inflammatory activities.[8][9] Similarly,

ursodeoxycholic acid, a hydrophilic bile acid, exhibits cytoprotective and anti-inflammatory

properties.[10] Berberine Ursodeoxycholate was developed to leverage the synergistic

potential of these two molecules, with evidence suggesting enhanced physicochemical

properties and biological activity compared to the individual components.[1][11] This document

will delve into the scientific evidence supporting the anti-inflammatory effects of BUDCA, with a

focus on its molecular mechanisms of action and the experimental data that substantiates its

therapeutic potential.

Mechanism of Action
The anti-inflammatory effects of Berberine Ursodeoxycholate are multifaceted, primarily

attributed to its dual-action as an AMP-activated protein kinase (AMPK) activator and an

inhibitor of the NLRP3 inflammasome.[4][6][7]

AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a crucial cellular energy sensor that, upon activation, orchestrates a switch from

anabolic to catabolic pathways to restore energy homeostasis. Beyond its metabolic roles,

AMPK activation has profound anti-inflammatory effects. The berberine moiety of BUDCA is a

well-established AMPK activator.[12][13][14] Activated AMPK can suppress inflammatory

signaling through various mechanisms, including the inhibition of the NF-κB and MAPK

signaling pathways.[14][15]

NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate

immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-

1β and IL-18.[16] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of

inflammatory diseases. BUDCA has been shown to inhibit the NLRP3 inflammasome, a key

mechanism contributing to its anti-inflammatory profile.[4][6][7]
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While specific in vitro quantitative data for BUDCA is limited in publicly available literature,

extensive research on its active component, berberine, provides a strong foundation for its anti-

inflammatory effects. Preclinical studies on BUDCA have primarily focused on animal models of

metabolic disease with an inflammatory component.

In Vitro Studies (Berberine)
Berberine has been shown to exert anti-inflammatory effects in various in vitro models, most

notably in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Berberine
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Cell Line
Inflammatory
Stimulus

Berberine
Concentration(
s)

Observed
Effects

Reference(s)

RAW 264.7

Mouse

Macrophages

Lipopolysacchari

de (LPS)
Up to 50 µM

Inhibition of NO,

PGE2, Fas, GM-

CSF, LIF, LIX,

RANTES, and

MIP-2

production.

[17]

RAW 264.7

Mouse

Macrophages

LPS Not specified

Inhibition of TNF-

α, IL-6, and

MCP-1.

[2]

Human Bronchial

Epithelial Cells

(BEAS-2B)

IL-4 + TNF-α 0.1 µM to 10 µM

Significant

inhibition of IL-6

and CCL11

secretion.

[18]

Human Gingival

Fibroblasts

(HGFs)

LPS 10 µmol L−1

Suppression of

IL-6, IL-1β, and

TNF-α secretion.

[19]

Oral Cancer Cell

Lines (OC2, KB)
TPA (10 nM)

1, 10, and 100

µM

Dose-dependent

reduction in

prostaglandin E2

(PGE2)

production.

[9]

In Vivo Studies (Berberine Ursodeoxycholate and
Berberine)
Animal models have been instrumental in demonstrating the therapeutic potential of BUDCA

and berberine in inflammatory conditions.

Table 2: Summary of In Vivo Anti-Inflammatory Effects of Berberine Ursodeoxycholate
(HTD1801) and Berberine
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Animal Model Compound Dosage(s) Key Findings Reference(s)

Golden Syrian

Hamsters

(MASH/dyslipide

mia model)

HTD1801 Not specified

Significant

improvement in

histologic fibrosis

and Nonalcoholic

Fatty Liver

Disease Activity

Score.

[6][11]

Preclinical

models of

Chronic Kidney

Disease

HTD1801 Not specified

Reduced

albuminuria,

renal

inflammation,

and renal

fibrosis.

[20]

Wistar Rats

(Carrageenan-

induced air

pouch)

Berberine Not specified

Inhibition of

exudate and

PGE2

production.

[9]

Wistar Rats

(Carrageenan

and

formaldehyde-

induced

inflammation)

Berberine
25, 75, and 125

mg/kg

Marked reduction

in paw diameter

and

inflammation;

downregulation

of mRNA and

protein

expression of

inflammatory

biomarkers.

[8]

DSS-induced

Ulcerative Colitis

Mouse Model

Berberine Not specified Attenuation of

clinical severity,

reduced

intestinal

inflammation,

and suppression

[21]
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of IL-6 and TNF-

α.

Clinical Evidence of Anti-Inflammatory Activity
Clinical trials of BUDCA (HTD1801) have provided evidence of its anti-inflammatory effects in

patients with metabolic diseases.

Table 3: Summary of Clinical Anti-Inflammatory Effects of Berberine Ursodeoxycholate
(HTD1801)

Clinical Trial
Phase

Patient
Population

Treatment

Key Anti-
Inflammatory
and Related
Outcomes

Reference(s)

Phase 3

(SYMPHONY 1

& 2)

Type 2 Diabetes

Mellitus
HTD1801

Reductions in

key inflammatory

biomarkers:

gamma-glutamyl

transferase

(GGT) and high-

sensitivity C-

reactive protein

(hs-CRP).

[7]

Phase 2

Presumed MASH

and Type 2

Diabetes

HTD1801 (1000

mg twice a day)

Reductions in

serum alanine

aminotransferase

and gamma-

glutamyl

transferase

activities.

[22]

Phase 2
Type 2 Diabetes

Mellitus

HTD1801 (1000

mg)

Improvements in

liver injury

markers.

[3]
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Signaling Pathways Modulated by Berberine
Ursodeoxycholate
The anti-inflammatory effects of BUDCA are mediated through the modulation of key

intracellular signaling pathways. While direct evidence for BUDCA is emerging, the pathways

influenced by its active component, berberine, are well-characterized.

AMPK Signaling Pathway
Berberine activates AMPK, which in turn can inhibit inflammatory responses.

Berberine Ursodeoxycholate
(Berberine moiety)

AMPK

Activates

NF-κB Pathway

Inhibits

MAPK Pathway

Inhibits

Inflammatory Response
(e.g., Cytokine Production)

Promotes Promotes

Click to download full resolution via product page

AMPK Signaling Pathway Activation by BUDCA.

NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Berberine has been shown to inhibit

this pathway at multiple levels.
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NF-κB/IκBα Complex
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TLR4

IKK

IκBα
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NF-κB
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Nucleus
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Induces

Berberine Ursodeoxycholate
(Berberine moiety)

Inhibits

Inhibits Nuclear
Translocation
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Inhibition of the NF-κB Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/product/b10831510/docs?utm_src=pdf-body-img#the-anti-inflammatory-properties-of-berberine-ursodeoxycholate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key players in

inflammatory signaling. Berberine can suppress the activation of these kinases.

Inflammatory Stimuli

MAPKKK

MAPKK

p38 MAPK JNKERK

AP-1

Pro-inflammatory
Gene Expression

Berberine Ursodeoxycholate
(Berberine moiety)

Inhibits
Phosphorylation

Inhibits
Phosphorylation

Inhibits
Phosphorylation

Click to download full resolution via product page

Modulation of the MAPK Signaling Pathway.

NLRP3 Inflammasome Pathway
BUDCA directly inhibits the NLRP3 inflammasome, a key mechanism for its anti-inflammatory

action.
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Inhibition of the NLRP3 Inflammasome Pathway.
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Experimental Protocols
Detailed experimental protocols for BUDCA are largely proprietary. However, based on the

extensive literature on berberine and standard immunological and cell biology techniques, the

following methodologies are representative of the approaches used to characterize its anti-

inflammatory properties.

In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment:

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines

(e.g., THP-1, differentiated into macrophages with PMA) are commonly used. Primary

bone marrow-derived macrophages (BMDMs) offer a more physiologically relevant model.

Inflammatory Stimulation: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1

µg/mL for 2-4 hours) to induce the expression of pro-inflammatory genes. For NLRP3

inflammasome activation, a second stimulus such as ATP (e.g., 5 mM for 45-60 minutes)

or nigericin (e.g., 10 µM for 2 hours) is used.[18]

BUDCA/Berberine Treatment: The compound is typically added prior to or concurrently

with the inflammatory stimulus at a range of concentrations to determine dose-dependent

effects.

Cytokine Quantification (ELISA):

Cell culture supernatants are collected after treatment.

Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using commercially

available kits to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and

IL-1β.[4][19]

Gene Expression Analysis (qPCR):

Total RNA is extracted from treated cells.

Reverse transcription is performed to synthesize cDNA.
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Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of

inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2). Gene expression is normalized to a

housekeeping gene (e.g., Gapdh, Actb).[8][21]

Western Blotting for Signaling Pathway Analysis
Protein Extraction and Quantification:

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein concentration is determined using a BCA assay to ensure equal loading.[23]

SDS-PAGE and Immunoblotting:

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

Membranes are blocked and then incubated with primary antibodies against total and

phosphorylated forms of key signaling proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38,

p38).[23][24][25]

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody,

protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Lysis Protein Quantification
(BCA Assay) SDS-PAGE Transfer to

Membrane Blocking Primary Antibody
Incubation

Secondary Antibody
Incubation Detection (ECL)

Click to download full resolution via product page

General Workflow for Western Blotting.

NLRP3 Inflammasome Activation Assays
ASC Speck Visualization:

Immunocytochemistry or transfection with fluorescently tagged ASC can be used to

visualize the formation of ASC specks, a hallmark of inflammasome activation.[18]
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Cells are fixed, permeabilized, and stained with an anti-ASC antibody followed by a

fluorescent secondary antibody.

Images are acquired using fluorescence microscopy.

Caspase-1 Activity Assays:

Caspase-1 activity can be measured in cell lysates or supernatants using colorimetric or

fluorometric substrates.

Western blotting can be used to detect the cleaved (active) form of caspase-1 (p20

subunit).

Conclusion
Berberine Ursodeoxycholate is a promising new molecular entity with significant anti-

inflammatory properties that complement its metabolic benefits. Its dual mechanism of action,

involving the activation of the master metabolic regulator AMPK and the inhibition of the key

inflammatory sensor NLRP3, positions it as a potential foundational therapy for a range of

chronic diseases underpinned by inflammation. While much of the detailed mechanistic

understanding is currently derived from studies on its active component, berberine, ongoing

and future research on BUDCA will undoubtedly provide more direct and quantitative insights

into its anti-inflammatory effects and further solidify its therapeutic potential. The preclinical and

clinical data gathered to date strongly support its continued development for metabolic and

inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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